Norbornene-PEG2 Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbornene-PEG2 Biotin is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and biotin. Norbornene is a bicyclic hydrocarbon known for its strained ring structure, which makes it highly reactive. Polyethylene glycol is a flexible, hydrophilic polymer that enhances the solubility and biocompatibility of the compound. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The combination of these three components results in a versatile compound with applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG2 Biotin typically involves several steps:
Norbornene Functionalization: Norbornene is first functionalized with a polyethylene glycol chain.
Biotinylation: The PEGylated norbornene is then conjugated with biotin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of norbornene are functionalized with PEG using automated reactors.
Purification: The PEGylated norbornene is purified using techniques such as column chromatography or recrystallization.
Biotin Conjugation: The purified product is then conjugated with biotin in large-scale reactors, followed by further purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Norbornene-PEG2 Biotin undergoes various chemical reactions, including:
Oxidation: The norbornene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the norbornene ring to a less strained cyclohexane ring.
Substitution: The strained ring structure of norbornene makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can react with norbornene under mild conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Thiol- or amine-substituted norbornene derivatives.
Scientific Research Applications
Norbornene-PEG2 Biotin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Norbornene-PEG2 Biotin involves several molecular interactions:
Biotin-Streptavidin Interaction: The biotin moiety binds with high affinity to streptavidin, enabling targeted delivery and detection in biological systems.
Polyethylene Glycol: The PEG chain enhances solubility and biocompatibility, allowing the compound to circulate longer in biological systems.
Norbornene Reactivity: The strained ring structure of norbornene facilitates rapid and efficient chemical reactions, making it a valuable tool in click chemistry.
Comparison with Similar Compounds
Norbornene-PEG2 Biotin can be compared with other similar compounds:
Norbornene-PEG-Biotin: Similar in structure but may have different PEG chain lengths or biotin derivatives.
Norbornene-PEG2: Lacks the biotin moiety, limiting its use in bioconjugation applications.
Biotin-PEG2: Lacks the norbornene moiety, reducing its reactivity in click chemistry reactions.
Uniqueness: this compound stands out due to its combination of high reactivity, biocompatibility, and specific binding capabilities, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O5S/c29-21(4-2-1-3-20-22-19(15-34-20)27-24(31)28-22)25-7-9-32-11-12-33-10-8-26-23(30)18-14-16-5-6-17(18)13-16/h5-6,16-20,22H,1-4,7-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t16?,17?,18?,19-,20-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBQNUPLHMIDKZ-ILPPMHSSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.